7-Chloro-8-fluorochroman-4-one
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Overview
Description
7-Chloro-8-fluorochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .
Preparation Methods
The synthesis of 7-Chloro-8-fluorochroman-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-4-fluorophenol with ethyl acetoacetate in the presence of a base can lead to the formation of the desired chromanone . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
7-Chloro-8-fluorochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the chromanone to its corresponding alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Chloro-8-fluorochroman-4-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluorochroman-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to modulation of biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
7-Chloro-8-fluorochroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: Lacks the chlorine and fluorine atoms, resulting in different reactivity and biological activities.
Thiochroman-4-one: Contains a
Properties
Molecular Formula |
C9H6ClFO2 |
---|---|
Molecular Weight |
200.59 g/mol |
IUPAC Name |
7-chloro-8-fluoro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6ClFO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |
InChI Key |
MRTHHLDESWDYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2F)Cl |
Origin of Product |
United States |
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